molecular formula C10H14BrNO2 B1414032 2-Bromo-3-(2-methoxy-ethoxy)-benzylamine CAS No. 2025971-96-2

2-Bromo-3-(2-methoxy-ethoxy)-benzylamine

Cat. No.: B1414032
CAS No.: 2025971-96-2
M. Wt: 260.13 g/mol
InChI Key: ZCYREHPAQWVAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(2-methoxy-ethoxy)-benzylamine is a halogenated benzylamine derivative featuring a bromine atom at the 2-position and a 2-methoxyethoxy group at the 3-position of the benzylamine backbone. This compound is synthesized via multistep strategies involving functionalization of benzylamine intermediates, as demonstrated in the preparation of ligands HL5 and HL6 . Key steps include grafting 2-[2-(2-methoxyethoxy)ethoxy] groups onto benzylamine via nucleophilic substitution, followed by selective hydrogenation and sulfonation . The compound’s structural features—a bromo substituent and a flexible ether chain—make it relevant in coordination chemistry, particularly in luminescent EuIII-ZnII complexes, where its electron-donating ether groups enhance metal-ligand interactions .

Properties

IUPAC Name

[2-bromo-3-(2-methoxyethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-13-5-6-14-9-4-2-3-8(7-12)10(9)11/h2-4H,5-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYREHPAQWVAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Step

  • Reagents : N-bromosuccinimide (NBS), a suitable benzylamine precursor.
  • Conditions : Typically performed in a solvent like dichloromethane or chloroform at room temperature.
  • Mechanism : The bromination occurs via a radical mechanism, where NBS acts as a source of bromine radicals.

Etherification Step

  • Reagents : 2-Methoxyethanol, a suitable catalyst (e.g., sodium hydride or potassium carbonate).
  • Conditions : Often performed in a polar aprotic solvent like DMF or DMSO at elevated temperatures.
  • Mechanism : The etherification involves the nucleophilic substitution of a leaving group (if present) by the 2-methoxyethoxy group.

Data and Research Findings

Compound Molecular Formula Molecular Weight (g/mol) Synthesis Steps
This compound C10H14BrNO2 260.13 Bromination, Etherification

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2-methoxy-ethoxy)-benzylamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the benzylamine group.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation reactions can produce benzylamine derivatives with different oxidation states.

Scientific Research Applications

Antibacterial and Antifungal Activity

Research has demonstrated that benzylamine derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that compounds similar to 2-Bromo-3-(2-methoxy-ethoxy)-benzylamine can inhibit the growth of various microbial strains. A notable study synthesized several benzoxazine derivatives, which were evaluated for their antimicrobial activity against bacteria such as Bacillus subtilis and fungi like M. chlorophenolicum. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL, showcasing their potential as effective antimicrobial agents .

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Research focusing on benzyloxy derivatives has highlighted their ability to inhibit monoamine oxidases (MAOs), enzymes linked to neurodegenerative disorders like Parkinson's disease and Alzheimer's disease. Compounds that feature similar structural motifs to this compound have shown promising results in reducing oxidative stress and neuroinflammation in cellular models .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies, including the use of catalytic systems that enhance yield and selectivity. Recent advancements in synthetic strategies have employed magnetic solid acid nanocatalysts and mesoporous materials, leading to higher yields and shorter reaction times in the synthesis of benzoxazole derivatives .

Case Study: Benzoxazole Derivatives

A detailed case study involving the synthesis of benzoxazole derivatives using this compound revealed that the compound could serve as a versatile building block in creating complex structures with potential pharmaceutical applications. The use of eco-friendly solvents and catalysts further underscores its relevance in sustainable chemistry practices .

Compound Synthesis Method Yield (%) Application
Benzoxazole AMagnetic solid acid catalyst89Antimicrobial
Benzoxazole BMesoporous titania-alumina96Neuroprotective

Polymer Chemistry

In materials science, this compound has been utilized in the development of polymeric materials with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Case Study: Polymer Blends

A study explored the use of this compound in creating polymer blends that exhibit improved barrier properties against gases and moisture, making them ideal for packaging applications. The blends demonstrated significant improvements over traditional materials, highlighting the compound's utility in developing advanced materials .

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2-methoxy-ethoxy)-benzylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the 2-methoxyethoxy group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Position and Functional Group Variations

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
  • Structure : Bromine at the 4-position, methoxy groups at 2,5-positions on a phenethylamine backbone.
  • Comparison: Unlike 2-Bromo-3-(2-methoxy-ethoxy)-benzylamine, 2C-B lacks the benzylamine moiety and features methoxy groups instead of a methoxyethoxy chain.
4-Bromo-2-(2-methoxyethoxy)anisole
  • Structure : Bromine at 4-position, methoxyethoxy group at 2-position on an anisole (methoxybenzene) backbone.
  • Comparison : The absence of the benzylamine group and para-bromo substitution differentiates this discontinued compound from the target. The methoxyethoxy group’s positioning may influence solubility; however, the lack of an amine limits its utility in coordination chemistry .
3-Chloro-4-methoxy-N-(4-methoxybenzyl)benzamide
  • Structure : Chloro and methoxy substituents on a benzamide scaffold.
  • Comparison: The benzamide backbone and chloro substituent contrast with the benzylamine and bromo groups in the target.

Ether Chain Modifications

N-Ethyl-2-(2-methoxyethoxy)-N,N-bis(2-(2-methoxyethoxy)ethyl)-ethan-1-aminium ILs
  • Structure : Ionic liquids with branched methoxyethoxy chains.
  • Comparison : The cationic ammonium center and multiple ether chains enhance ionic conductivity, unlike the neutral benzylamine target. However, shared ether motifs suggest similar solvation properties, useful in electrolyte applications .

Physicochemical and Application-Based Differences

Compound Backbone Key Substituents Applications Synthetic Yield
This compound Benzylamine 2-Br, 3-(2-methoxyethoxy) Luminescent metal complexes 23%
2C-B Phenethylamine 4-Br, 2,5-OCH3 Psychoactive research Not reported
4-Bromo-2-(2-methoxyethoxy)anisole Anisole 4-Br, 2-(2-methoxyethoxy) Discontinued (stability issues) N/A
CTV Monomer 54 Benzylamine 3,4,5-Tris(dodecyloxy) Supramolecular scaffolds 65–70%

Key Research Findings

  • Electronic Effects : The ortho-bromo substituent in the target compound induces steric hindrance, reducing electrophilic substitution reactivity compared to para-substituted analogs like 2C-B .
  • Solubility : The 2-methoxyethoxy chain enhances aqueous solubility relative to methoxy or alkyl chains, critical for applications in ionic liquids and coordination chemistry .
  • Stability : Unlike 4-Bromo-2-(2-methoxyethoxy)anisole, the benzylamine core in the target compound avoids sulfonation-related instability, ensuring broader synthetic utility .

Biological Activity

2-Bromo-3-(2-methoxy-ethoxy)-benzylamine is a synthetic compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties is crucial for exploring its applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The compound features a bromine atom at the 2-position and a methoxyethoxy group at the 3-position of the benzylamine structure. This unique configuration may influence its interaction with biological targets, enhancing its efficacy and specificity.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications, primarily in oncology and microbiology. Below are key findings from various studies:

Antiproliferative Activity

A study on analogues of benzylamines demonstrated that compounds with similar structures exhibited moderate antiproliferative activity against various cancer cell lines, including colon adenocarcinoma (HCT116) cells. The presence of electron-donating groups, like methoxy, was associated with increased activity, suggesting that this compound may also possess similar effects .

Cell LineGI50 (µM)Reference
HCT116Moderate
NCI Cancer LinesMicromolar

The mechanism by which this compound exerts its effects may involve inhibition of specific enzymes or pathways critical to cancer cell survival and proliferation. Preliminary data suggest that such compounds can modulate biochemical pathways by binding to enzyme active sites, potentially leading to reduced enzymatic activity .

Case Studies

  • Anticancer Activity : In a comparative study, analogues similar to this compound showed promising results against various cancer cell lines. The study indicated that structural modifications could lead to significant variations in activity, emphasizing the importance of the methoxy group in enhancing bioactivity .
  • Antibacterial Properties : Another investigation into related compounds highlighted their effectiveness against Gram-positive bacteria such as MRSA. The structure of benzylamines often correlates with their antibacterial properties, suggesting that this compound may also exhibit similar antibacterial effects .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of halogen substituents (like bromine) and ether functionalities significantly impacts the biological activity of benzylamines.

Substituent TypeActivity Impact
BromineEnhances binding affinity
Methoxy GroupIncreases antiproliferative activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-3-(2-methoxy-ethoxy)-benzylamine, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves bromination of a benzylamine precursor followed by etherification. For example, brominated benzyl derivatives (e.g., 2-Bromo-3-methoxyaniline ) can undergo nucleophilic substitution with 2-methoxy-ethoxy groups. Purification via column chromatography (using silica gel) or recrystallization (e.g., from ethanol/water mixtures) is critical. Purity validation should use HPLC (≥95% purity threshold) and NMR to confirm structural integrity and absence of byproducts like unreacted brominated intermediates .

Q. How can the structural configuration of this compound be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for brominated benzene) and methoxy/ethoxy groups (δ 3.3–4.0 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ≈ 290).
  • FT-IR : Detect N-H stretches (~3300 cm⁻¹ for primary amine) and C-O-C ether linkages (~1100 cm⁻¹).
    Cross-reference with analogs like 4-Bromo-2-ethylaniline to validate substituent effects .

Q. What are the solubility properties of this compound in common solvents, and how do they affect reaction design?

  • Methodological Answer : The compound is moderately polar due to the ether and amine groups. Solubility screening (e.g., in DMSO, methanol, or dichloromethane) is essential for reaction optimization. For example, DMSO enhances solubility for coupling reactions, while methanol is suitable for recrystallization. Solubility data for structurally similar compounds (e.g., 2-Bromo-6-fluorobenzoic acid in methanol ) can guide solvent selection .

Advanced Research Questions

Q. How does the electronic environment of the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine atom acts as a leaving group in Pd-catalyzed reactions. Density Functional Theory (DFT) calculations can predict activation barriers for C-Br bond cleavage. Experimentally, compare reaction rates with analogs like 4-Bromo-3-fluorobenzyl bromide under identical conditions (e.g., 1 mol% Pd(PPh₃)₄, 80°C). Monitor yields and byproduct formation via LC-MS to assess electronic effects .

Q. What analytical techniques are most effective for tracking degradation pathways under varying pH conditions?

  • Methodological Answer : Use accelerated stability studies:

  • HPLC-DAD/MS : Identify degradation products (e.g., hydrolysis of the ether linkage at pH < 3 or > 10).
  • CE (Capillary Electrophoresis) : Monitor migration behavior of ionic degradation species, referencing benzylamine’s cathodic migration in discontinuous buffers .
  • Kinetic Modeling : Fit degradation data to first-order kinetics to predict shelf-life .

Q. How can this compound serve as a precursor in medicinal chemistry, particularly for targeting kinase inhibitors?

  • Methodological Answer : The benzylamine core is a common pharmacophore. Functionalize the amine group via reductive amination or acylation to introduce heterocycles (e.g., pyridine or quinazoline moieties). Compare bioactivity with derivatives like 2-[2-bromo-4-[(E)-diazinan-5-ylidene]methyl]phenoxy]acetic acid , which shows potential in kinase inhibition assays (IC50 ≤ 1 µM). Use molecular docking to predict binding affinity to ATP pockets .

Data Contradictions & Resolution

  • Evidence Conflict : Some catalogs list conflicting melting points for brominated benzylamines (e.g., 4-Bromo-2-fluorobenzylamine hydrochloride at 249–254°C vs. 2-Bromo-3-methoxyaniline lacking mp data ).
    • Resolution : Verify purity via DSC (Differential Scanning Calorimetry) and correlate with synthetic protocols (e.g., hydrochloride salts vs. free bases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Bromo-3-(2-methoxy-ethoxy)-benzylamine
Reactant of Route 2
2-Bromo-3-(2-methoxy-ethoxy)-benzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.